
|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide is an organic compound that features a unique combination of functional groups, including an oxime, a ketone, and an amide. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxime group may form hydrogen bonds with active sites, while the ketone and amide groups could participate in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl amide structure and exhibit similar biological activities.
Pyridin-2-yl pyrimidine derivatives: These compounds also contain a pyridinyl group and are known for their diverse pharmacological properties.
Uniqueness
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide is unique due to its combination of an oxime, ketone, and amide functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(E)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19)/b13-12+ |
InChI Key |
IOANWMZLHZTYNR-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)NC2=CN=CC=C2)\N=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


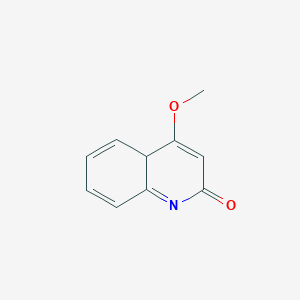
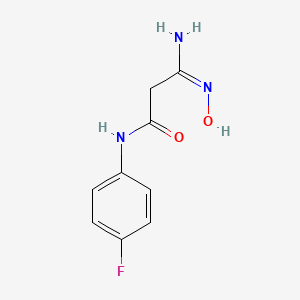

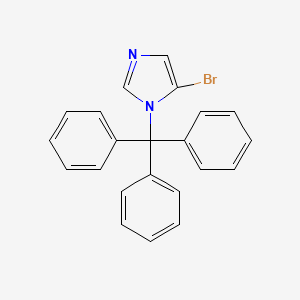
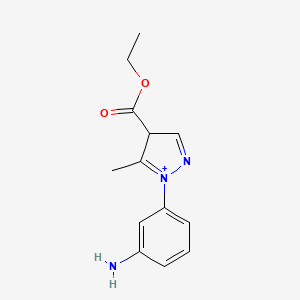
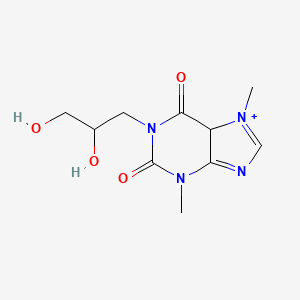




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)



